1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride
Description
1-(3-Ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is a bicyclic amine derivative featuring an azetidine (four-membered saturated heterocycle) core substituted with ethoxy and methyl groups at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Azetidine-containing compounds are increasingly explored in drug discovery due to their conformational rigidity, which can improve target binding and metabolic stability compared to larger heterocycles .
Properties
CAS No. |
2751614-69-2 |
|---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3-ethoxy-1-methylazetidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-10-7(4-8)5-9(2)6-7;;/h3-6,8H2,1-2H3;2*1H |
InChI Key |
UODCIKMPFHRSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CN(C1)C)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of an amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol group on the azetidine ring is reacted with an ethylating agent such as ethyl iodide or ethyl bromide.
Methylation: The methyl group is typically introduced through a methylation reaction, using reagents like methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives.
Scientific Research Applications
Pharmacological Research
Binding Affinity Studies
Research has indicated that 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride may interact with various neurotransmitter receptors, particularly dopamine and norepinephrine transporters. Preliminary studies suggest that its mechanism of action may be similar to that of other psychostimulants, indicating potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Psychostimulant Activity
The compound exhibits psychostimulant properties, which distinguish it from other azetidine derivatives. This unique activity may be leveraged in the development of new therapeutic agents targeting central nervous system disorders .
Understanding the safety profile of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is crucial for its application in pharmacology. Toxicological studies are necessary to assess its effects on various biological systems and to establish safe dosage levels for potential therapeutic use .
Future Research Directions
The current body of research suggests several avenues for future exploration:
- Pharmacodynamics and Pharmacokinetics: Further studies are required to elucidate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials: There is a need for clinical trials to evaluate the efficacy and safety of this compound in human subjects.
- Mechanistic Studies: Detailed mechanistic studies will help clarify how this compound interacts at the molecular level with neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins. This interaction can alter the function of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azetidine-Based Methanamine Derivatives
**Similarity scores based on structural overlap with the target compound (where available).
Azetidine Derivatives with Alkyl/Aryl Substituents
- 1-Benzyl-3-methylazetidin-3-yl Derivatives : The benzyl group introduces significant lipophilicity, favoring blood-brain barrier penetration for CNS targets. However, this may reduce aqueous solubility compared to the ethoxy-substituted target compound .
Heterocyclic Variants
- Pyridin-3-yl Methanamine Derivatives : Compounds like 1-(pyridin-3-yl)methanamine dihydrochloride replace the azetidine with a pyridine ring, enabling π-π stacking interactions in receptor binding. This substitution shifts applications toward infectious diseases or inflammation .
- Triazole-Based Analogs : Compounds such as [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride exhibit distinct electronic profiles due to the triazole ring, which may enhance hydrogen bonding but reduce conformational rigidity compared to azetidines .
Impact of Salt Form
- Dihydrochloride vs. Monohydrochloride: The target compound’s dihydrochloride salt increases polarity and water solubility compared to monohydrochloride analogs (e.g., 1-benzhydrylazetidin-3-amine hydrochloride), which may have better membrane permeability but lower crystallinity .
Biological Activity
1-(3-Ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride, also known as Troparil, is a chemical compound with notable biological activities. Its unique structure, characterized by an azetidine ring and an ethoxy group, suggests potential applications in pharmacology, particularly in the modulation of neurotransmitter systems.
- Molecular Formula : C7H18Cl2N2O
- Molecular Weight : Approximately 180.68 g/mol
- CAS Number : 2751614-69-2
Research indicates that 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride may interact with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. This interaction suggests a mechanism akin to that of psychostimulants, which could position it as a candidate for further studies in neuropharmacology.
Biological Activity Overview
The compound exhibits several biological activities that warrant detailed exploration:
1. Neurotransmitter Interaction
- Dopamine Transporters : Initial studies suggest binding affinity to dopamine transporters, which is significant for understanding its potential stimulant effects.
- Norepinephrine Transporters : Similar interactions have been suggested with norepinephrine transporters, indicating a dual mechanism that could enhance its psychostimulant profile.
2. Pharmacodynamics and Pharmacokinetics
- Further investigations are needed to elucidate the pharmacodynamics and pharmacokinetics of this compound. Current data indicate that it may share characteristics with other stimulants but requires comprehensive studies to confirm these findings.
Comparative Analysis with Similar Compounds
The following table compares 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | 321890-22-6 | 1.00 |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride | 741287-55-8 | 1.00 |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 | 1.00 |
| N,N-Dimethyl-3-azetidinemethanamine | 321890-34-0 | 0.94 |
The unique ethoxy substitution in Troparil differentiates it from its analogs, potentially imparting distinct pharmacological properties and enhancing its psychostimulant activity compared to other azetidine derivatives.
Study on Psychostimulant Effects
A study focusing on azetidine derivatives highlighted their ability to modulate dopaminergic systems, suggesting that compounds like Troparil could be explored for treating disorders such as ADHD or depression due to their stimulant properties .
Antiviral Potential
Though not directly related to Troparil, research on similar compounds has shown promising antiviral activity against HIV, indicating a broader spectrum of biological activity for azetidine derivatives that may extend to Troparil .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the academic-scale preparation of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride?
- The compound is synthesized via reductive amination of 3-ethoxy-1-methylazetidin-3-carbaldehyde with methylamine, followed by dihydrochloride salt formation. Key parameters include:
- Temperature control : 0–5°C during aldehyde handling to prevent degradation.
- Solvent selection : Tetrahydrofuran (THF) or methanol for optimal solubility.
- Reducing agents : Sodium cyanoborohydride in buffered conditions (pH 7–8) to enhance selectivity.
- AI-driven optimization : Predictive tools model reaction pathways and identify ideal stoichiometric ratios (e.g., 1:1.2 aldehyde:amine) .
Q. Which analytical techniques are critical for structural and purity characterization?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy).
- Multinuclear NMR spectroscopy : 1H/13C NMR in D2O identifies proton environments and quaternary carbons.
- HPLC purity assessment : C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (≥95% purity threshold).
- X-ray crystallography : Resolves absolute configuration for chiral centers .
Q. What preliminary biological assays are recommended for pharmacological profiling?
- Antimicrobial activity : Broth microdilution (CLSI M07) against ESKAPE pathogens.
- Cytotoxicity screening : MTT assay on HEK293 and HepG2 cells (IC50 determination).
- Receptor binding : Radioligand displacement assays at 10 µM across GPCR panels.
- Dose-response validation : 1 nM–100 µM range to establish potency thresholds .
Advanced Research Questions
Q. How can synthetic yield be maximized while minimizing byproducts?
- Design of Experiments (DoE) : Central composite design optimizes variables:
- Temperature (25–60°C), catalyst loading (0.5–2 mol% Pd/C), and H2 pressure (2–5 bar).
Q. What strategies enhance compound stability under physiological conditions?
- Accelerated stability studies : 40°C/75% relative humidity (RH) for 6 months with UPLC monitoring.
- Formulation : Lyophilization with mannitol (5% w/v) or citrate buffer (pH 4.0–5.5) retains >90% stability.
- Antioxidants : 0.01% butylated hydroxytoluene (BHT) mitigates radical-mediated degradation .
Q. How can mechanistic studies resolve target engagement in neurological models?
- Electrophysiology : Patch-clamp assays for hERG and Nav1.7 channel modulation.
- CRISPR-interference (CRISPRi) : Neuronal models validate target specificity.
- Photoaffinity labeling : Azide probes coupled with LC-MS/MS identify binding partners.
- In vivo microdialysis : Quantifies dopamine (DA) and serotonin (5-HT) in rat medial prefrontal cortex (mPFC) .
Q. How to address discrepancies between in vitro binding (Ki = 15 nM) and in vivo efficacy (ED50 >10 mg/kg)?
- Tiered analysis :
Binding assay validation : Cold ligand saturation confirms Kd.
Plasma protein binding : Equilibrium dialysis evaluates free fraction.
Blood-brain barrier (BBB) penetration : LogBB determination via LC-MS/MS.
Metabolite screening : Hepatic S9 fractions + HRMS detect active derivatives.
Translational models : PET imaging with [11C]-labeled analog confirms target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
